Product packaging for Furo[3,4-e][1,2,4]triazine-5,7-dione(Cat. No.:CAS No. 5637-94-5)

Furo[3,4-e][1,2,4]triazine-5,7-dione

Cat. No.: B1505216
CAS No.: 5637-94-5
M. Wt: 151.08 g/mol
InChI Key: CGOKRQRZKZZXFA-UHFFFAOYSA-N
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Description

Furo[3,4-e][1,2,4]triazine-5,7-dione is a heterocyclic compound with the molecular formula C5HN3O3 and a molecular weight of 151.08 g/mol . Its CAS registry number is 5637-94-5 . This compound features a fused ring system containing both furo and triazine components, making it a valuable scaffold in medicinal chemistry and chemical research. Compounds with related triazine and fused heterocyclic structures are frequently investigated for their diverse biological activities. For instance, structurally similar pyrimidotriazinedione derivatives have been identified as potent small-molecule antagonists of the β-catenin/TCF transcription pathway, which is a key target in oncology research, particularly for colorectal cancers . Furthermore, such heterocyclic frameworks are commonly explored in the synthesis of novel compounds for potential application as antimicrobial, anticancer, and α-glucosidase inhibiting agents . This product is intended for research purposes as a building block or intermediate in the development and exploration of new pharmaceutical candidates and complex organic molecules. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Procurement Information: For pricing, availability, and specifications, please contact us directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HN3O3 B1505216 Furo[3,4-e][1,2,4]triazine-5,7-dione CAS No. 5637-94-5

Properties

IUPAC Name

furo[3,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HN3O3/c9-4-2-3(5(10)11-4)8-7-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOKRQRZKZZXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)OC2=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701375
Record name Furo[3,4-e][1,2,4]triazine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5637-94-5
Record name Furo[3,4-e][1,2,4]triazine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Alkoxylation of Triazinone Precursors

A notable method involves the reaction of triazinone derivatives with phosphoryl chloride (POCl3) to form chlorinated intermediates, which are then treated with alkoxides to introduce alkoxy substituents.

  • Example : The synthesis of 8-chloro-2-methylfuro[2′,3′:4,5]pyrrolo[1,2-d]triazine was achieved by refluxing triazinone with POCl3 for 4 hours, followed by neutralization and isolation of the chlorinated product.
  • Subsequent reaction with sodium ethoxide in ethanol at 0°C to room temperature, then refluxing for 48 hours, yielded the corresponding 8-ethoxy derivative.

This method highlights the importance of chlorination as an activation step for further nucleophilic substitution.

Hydrolysis and Formylation

Carboxylate derivatives of furo[3,2-b]pyrrole systems can be hydrolyzed under basic conditions (aqueous NaOH) to yield carboxylic acids in good yields (66–80%). These acids can then be subjected to formylation under Vilsmeier-Haack conditions or by decarboxylation with trifluoroacetic acid (TFA) and subsequent reaction with triethyl orthoformate to afford formylated products.

High-Pressure TFA-Catalyzed Synthesis Using Q-Tube Reactor

A recent and innovative approach employs a TFA-catalyzed, high-pressure-assisted synthesis utilizing a Q-tube reactor to prepare related fused triazine derivatives efficiently.

  • The method involves condensation reactions of 1-amino-2-imino-4-arylpyridine derivatives with α-keto acids (e.g., pyruvic acid) under high-pressure conditions.
  • Trifluoroacetic acid (TFA) acts as a catalyst to enhance the electrophilicity of carbonyl carbons, facilitating nucleophilic addition.
  • The Q-tube reactor allows safe, high-pressure heating, which significantly reduces reaction times and improves yields compared to conventional reflux methods.

Key findings from the study include:

Entry Solvent Additive (equiv) Temp (°C) Time Yield (%)
1 EtOH None 120 12 h 0
6 EtOH AcOH (4) 120 12 h 48
10 EtOH AcOH (4) + TFA (10 mol %) 130 5 h 72
12 EtOH AcOH (3) + TFA (10 mol %) 130 5 h 72
15 EtOH AcOH (2) + TFA (10 mol %), Q-tube reactor 130 40 min 94
  • The optimal conditions were found to be EtOH with 3 equivalents of AcOH and 10 mol% TFA at 130 °C.
  • The Q-tube reactor under high pressure drastically improved the yield to 94% in just 40 minutes, compared to 72% yield after 5 hours under conventional reflux.

Mechanistic Insights and Role of Additives

  • Acetic acid (AcOH) serves dual roles: as a co-solvent enhancing solubility and as a proton donor to activate carbonyl groups.
  • TFA further catalyzes the reaction by increasing electrophilicity, facilitating nucleophilic attack by the amino group.
  • High pressure in the Q-tube reactor accelerates reaction kinetics and suppresses side reactions, leading to cleaner product profiles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Chlorination with POCl3 Triazinone + POCl3, reflux 4 h 4 h Crude used Chlorinated intermediate for further reaction
Alkoxylation Chlorotriazine + NaOEt, reflux 48 h 48 h Moderate Substitution of Cl by ethoxy group
Hydrolysis of carboxylates NaOH, aqueous, 1.5-4 h 1.5-4 h 66-80 Conversion of esters to acids
Formylation (Vilsmeier-Haack) Triethyl orthoformate, TFA Variable 55-58 Formylation at specific ring positions
TFA-catalyzed Q-Tube synthesis 1-amino-2-imino-pyridine + pyruvic acid, EtOH, AcOH, TFA, 130 °C 40 min 94 High-pressure, efficient, eco-friendly

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-e][1,2,4]triazine-5,7-dione: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions at different positions on the ring system can yield a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Research indicates that furo[3,4-e][1,2,4]triazine-5,7-dione exhibits significant biological activities:

  • Antibacterial Properties : Studies have demonstrated its effectiveness against various Gram-positive bacteria.
  • Antitumor Activity : The compound has shown cytotoxic effects against different cancer cell lines by inhibiting specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Its derivatives have been investigated for potential anti-inflammatory applications .

Applications in Medicinal Chemistry

This compound holds promise in several areas of medicinal chemistry:

  • Drug Development : Its unique structure allows for the design of new pharmacologically active derivatives that may serve as potential drug candidates.
  • Pharmaceutical Intermediates : The compound can be utilized as an intermediate in synthesizing more complex heterocycles with therapeutic significance .
  • Targeted Therapy : Research is ongoing to explore its role in targeted drug delivery systems due to its ability to interact with specific biological targets .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific protein kinases involved in cell signaling pathways .
  • Antimicrobial Effects : Another research effort reported that this compound showed notable antibacterial activity against Staphylococcus aureus. This finding suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which Furo[3,4-e][1,2,4]triazine-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related heterocycles, such as pyrazolo-triazines and triazolo-pyrimidines. Below is a comparative analysis based on these analogs:

Table 1: Key Features of Furo[3,4-e][1,2,4]triazine-5,7-dione and Analogous Compounds

Compound Class Core Structure Key Applications/Properties Synthesis Method (from Evidence)
This compound Furan + 1,2,4-triazine fused system Not reported in evidence No synthesis data provided
Pyrazolo[5,1-c]benzotriazines Pyrazole + benzotriazine fused Synthetic intermediates; UV-vis activity Cyclization of phenylhydrazine derivatives
Triazolo[1,5-a]pyrimidines Triazole + pyrimidine fused Anticancer agents, kinase inhibitors Condensation of aminotriazoles with diketones
1,2,4-Triazines Standalone triazine ring Corrosion inhibitors, ligands Cycloaddition or condensation reactions

Key Observations :

Structural Complexity : Furo-triazine-dione lacks direct analogs in the evidence. Pyrazolo-triazines (e.g., from ) and triazolo-pyrimidines (e.g., from ) share fused heterocyclic frameworks but differ in ring constituents (e.g., pyrazole vs. furan).

Synthetic Routes: Most fused triazines in the evidence are synthesized via cyclization or condensation (e.g., phenylhydrazine derivatives for pyrazolo-triazines ).

Bioactivity: Triazolo-pyrimidines exhibit notable anticancer activity , while 1,2,4-triazines are used in corrosion inhibition . Furo-triazine-dione’s bioactivity remains unexplored in the provided sources.

Biological Activity

Furo[3,4-e][1,2,4]triazine-5,7-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound exhibits a unique fused triazine structure that contributes to its biological activity. The synthesis of this compound typically involves multicomponent reactions or cycloaddition techniques. Recent studies have shown that variations in the substituents on the triazine ring can significantly influence its biological properties. For instance, the incorporation of electron-withdrawing or electron-donating groups can enhance its reactivity and selectivity towards biological targets .

Anticancer Activity

Research has demonstrated that this compound and its derivatives exhibit promising anticancer properties. A study evaluated several synthesized derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). The results indicated that some derivatives showed significant cytotoxic effects at micromolar concentrations .

Table 1: Anticancer Activity of Furo[3,4-e][1,2,4]triazine Derivatives

CompoundCell LineIC50 (µM)
Derivative AMCF-715
Derivative BK-56220
Derivative CMCF-710

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Various derivatives were tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Furo[3,4-e][1,2,4]triazine Derivatives

CompoundBacterial StrainMIC (µM)
Derivative DS. aureus12
Derivative EE. coli8
Derivative FK. pneumoniae15

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microorganisms .

Case Studies

Several case studies have highlighted the potential of Furo[3,4-e][1,2,4]triazine derivatives in drug development:

  • Case Study 1 : A derivative was tested for its ability to inhibit CDK2/cyclin E kinase activity. Although initial results showed limited efficacy compared to known inhibitors, modifications to the structure improved binding affinity and selectivity .
  • Case Study 2 : In vivo studies demonstrated that certain derivatives reduced tumor growth in xenograft models of breast cancer when administered at specific dosages .

Q & A

Basic Research Question

  • ¹H-NMR : Assign peaks to confirm substituent integration (e.g., benzyl protons at δ 4.48–4.62 ppm in compound 33 ) .
  • IR Spectroscopy : Identify carbonyl stretches (1640–1654 cm⁻¹) and amine N–H bonds (3429–3431 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95% C, H, N content) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for 35 at m/z 408.2) .

How can contradictory data on substituent effects in pharmacological assays be resolved?

Advanced Research Question
Contradictions often arise from:

  • Steric vs. Electronic Effects : Bulky substituents (e.g., cyclohexyl in 35 ) may hinder binding despite favorable electronic profiles .
  • Assay Variability : Differences in cell lines (e.g., β-catenin inhibition in HEK293 vs. HCT116) can alter IC₅₀ values .

    Methodological Approach :

Dose-Response Curves : Repeat assays with standardized protocols.

Molecular Modeling : Compare docking scores (e.g., Glide SP scores) to correlate substituent size/charge with activity .

What strategies are used to enhance the aqueous solubility of hydrophobic Furo-triazine-dione derivatives?

Advanced Research Question

  • PEGylation : Attach polyethylene glycol chains to amine groups .
  • Salt Formation : Use HCl or sodium salts of carboxylated analogs .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated amines) .
    Example : Compound 19 (logP = 2.1) showed improved solubility via methylamine substitution compared to aryl analogs (logP > 3.5) .

How can computational methods guide the design of Furo-triazine-dione inhibitors?

Advanced Research Question

  • Docking Studies : Identify key binding residues (e.g., β-catenin/TCF4 interactions using PyMOL) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity .
  • MD Simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories .

What are the challenges in scaling up laboratory-scale synthesis to gram quantities?

Advanced Research Question

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., DMF/ethanol for compound 6a ) .
  • Exothermic Reactions : Control temperature during aminoguanidine cyclization to avoid decomposition .
  • Yield Loss : Multi-step reactions (e.g., 3-step synthesis of 35 ) accumulate ~30% yield loss; optimize one-pot procedures .

How do structural modifications impact the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Sensitivity : Electron-withdrawing groups (e.g., –NO₂) reduce stability in acidic environments .
  • Metabolic Degradation : Fluorobenzyl substituents (e.g., in 37 ) resist CYP450 oxidation better than alkyl chains .
    Experimental Validation :
  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) .
  • Plasma Stability Assays : Measure half-life in human plasma at 37°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,4-e][1,2,4]triazine-5,7-dione
Reactant of Route 2
Furo[3,4-e][1,2,4]triazine-5,7-dione

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